4-Cyclopropyloxycyclohexan-1-amine
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Overview
Description
4-Cyclopropyloxycyclohexan-1-amine is a chemical compound characterized by a cyclohexane ring substituted with a cyclopropyl group and an amine group at the first position
Synthetic Routes and Reaction Conditions:
Starting Materials: Cyclohexanone and cyclopropylamine are commonly used as starting materials.
Reaction Steps:
Reduction: Cyclohexanone is reduced to cyclohexanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Cyclohexanol undergoes a substitution reaction with cyclopropylamine in the presence of a strong acid catalyst to form this compound.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: Oxidation of this compound can produce various oxidized derivatives, such as aldehydes or ketones.
Reduction: Reduction reactions can convert the amine group to an amine derivative, such as an alkylamine.
Substitution: Substitution reactions can introduce different functional groups, such as halogens or alkyl groups, at various positions on the cyclohexane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Strong acids like hydrochloric acid (HCl) and sulfuric acid (H2SO4) are often employed as catalysts.
Major Products Formed:
Oxidation Products: Aldehydes, ketones, and carboxylic acids.
Reduction Products: Alkylamines and other reduced amine derivatives.
Substitution Products: Halogenated cyclohexanes and alkyl-substituted cyclohexanes.
Scientific Research Applications
4-Cyclopropyloxycyclohexan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-cyclopropyloxycyclohexan-1-amine exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways Involved: It may modulate signaling pathways related to cellular processes, such as cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
4-Cyclopropyloxycyclohexan-1-amine is compared with similar compounds to highlight its uniqueness:
Similar Compounds: Cyclohexylamine, 4-aminocyclohexanol, and cyclopropylamine.
Uniqueness: The presence of both the cyclopropyl group and the amine group at specific positions on the cyclohexane ring distinguishes it from other compounds.
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Properties
IUPAC Name |
4-cyclopropyloxycyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c10-7-1-3-8(4-2-7)11-9-5-6-9/h7-9H,1-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKFKGCJXIJHRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)OC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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